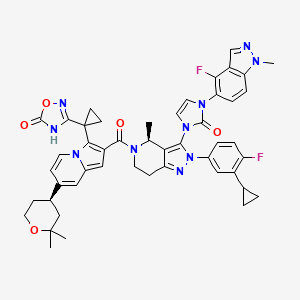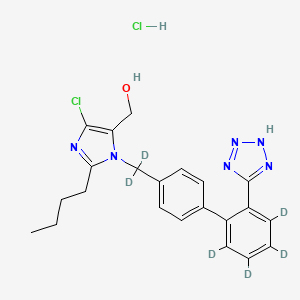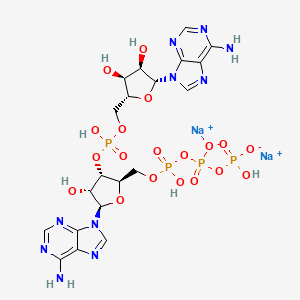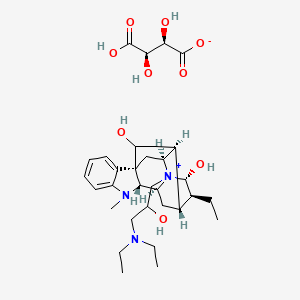
Detajmium (L-tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Detajmium (L-tartrate) is an anti-arrhythmic compound known for its ability to block sodium channels with an extremely long recovery from use-dependent sodium channel block . This compound is primarily used in research settings to study its effects on cardiac tissues and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Detajmium (L-tartrate) involves multiple steps, starting with the preparation of the base compound Detajmium. The compound is then reacted with L-tartaric acid to form the L-tartrate salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of Detajmium (L-tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
Detajmium (L-tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds .
科学研究应用
Detajmium (L-tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sodium channel blocking mechanisms and to develop new anti-arrhythmic drugs.
Biology: Investigated for its effects on cardiac tissues and its potential to modulate ion channels.
Medicine: Explored for its therapeutic potential in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
The mechanism of action of Detajmium (L-tartrate) involves its ability to block sodium channels in cardiac tissues. By binding to these channels, the compound prevents the influx of sodium ions, thereby stabilizing the cardiac cell membrane and reducing the likelihood of arrhythmias. This action is highly specific and involves multiple molecular targets and pathways .
相似化合物的比较
Similar Compounds
Lidocaine: Another sodium channel blocker used as a local anesthetic and anti-arrhythmic agent.
Procainamide: An anti-arrhythmic drug that also blocks sodium channels but with different pharmacokinetics.
Quinidine: A sodium channel blocker with additional effects on potassium channels.
Uniqueness of Detajmium (L-tartrate)
Detajmium (L-tartrate) is unique due to its extremely long recovery time from use-dependent sodium channel block, making it particularly effective in stabilizing cardiac tissues over extended periods. This property distinguishes it from other sodium channel blockers, which may have shorter durations of action .
属性
分子式 |
C31H47N3O9 |
|---|---|
分子量 |
605.7 g/mol |
IUPAC 名称 |
(1R,9R,10S,12R,13S,14R,16S,17S)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?;1-,2-/m01/s1 |
InChI 键 |
NXAWWUAMFJNVMF-ACXFMDDFSA-M |
手性 SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2C5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
规范 SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


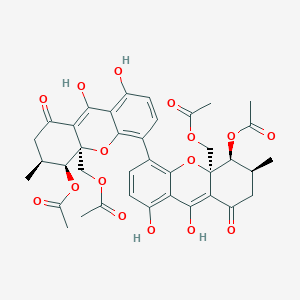
![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
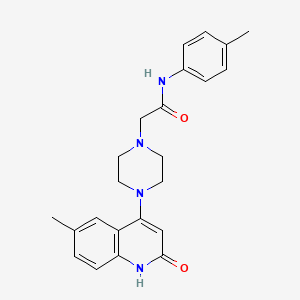
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
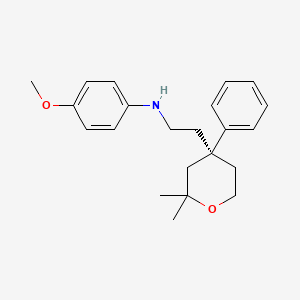
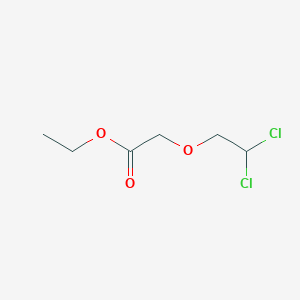
![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)


